copper;dichloride;dihydrate
Description
Significance in Contemporary Inorganic and Materials Chemistry Research
Copper(II) chloride dihydrate is a versatile compound with numerous applications in modern chemical research, particularly as a catalyst and a precursor in materials synthesis.
Catalysis: A primary role of copper(II) chloride is as a catalyst in a variety of organic reactions. sarchemlabs.comchemimpex.comatamanchemicals.com
Wacker Process: A major industrial application is its use as a co-catalyst with palladium(II) chloride in the Wacker process. researchgate.netatomscientific.com In this reaction, ethene is converted to ethanal using water and air. The copper(II) chloride re-oxidizes the palladium from its reduced state back to PdCl₂, allowing the catalytic cycle to continue. atomscientific.com
Oxychlorination: It serves as a catalyst in processes that produce chlorine from hydrogen chloride, such as the Deacon process, which operates at high temperatures. sarchemlabs.comatomscientific.com
Organic Synthesis: It is employed in the chlorination of aromatic hydrocarbons and at the alpha position of carbonyl compounds. atomscientific.com Research has also shown its utility in catalyzing the ortho-acylation of phenols with aryl aldehydes and in the transformation of amines into guanidines. researchgate.net
Materials Science: The compound is a crucial starting material in the synthesis of advanced materials.
Metal-Organic Frameworks (MOFs): Copper(II) chloride has been investigated as a metal source for synthesizing MOFs, which are porous materials with applications in gas storage and separation. researchgate.netekb.eg However, studies have shown that the choice of the copper salt precursor, such as copper nitrate (B79036) or acetate, can significantly affect the yield and properties of the resulting MOF, with copper(II) chloride sometimes failing to produce a product under certain solvothermal conditions. mdpi.com
Nanoparticles: Recent research has explored the use of copper(II) chloride dihydrate in creating chitosan-based films containing copper nanoparticles. sigmaaldrich.com These films act as reusable catalysts for chemical reductions, demonstrating the compound's role in developing sustainable chemical technologies. sigmaaldrich.com
Other Research Applications:
Pyrotechnics: Like other copper compounds, it is used as a blue/green coloring agent in pyrotechnics, as it emits a characteristic green-blue light in a flame test. atomscientific.comwikipedia.org
Humidity Indicators: It is used in cobalt-free humidity indicator cards, which change color from brown to azure in the presence of moisture. wikipedia.org
Analytical Chemistry: In laboratory settings, it is used as a reagent to detect the presence of certain compounds. ontosight.aichemimpex.com
Table 2: Selected Research Applications of Copper(II) Chloride Dihydrate
| Application Area | Specific Use |
|---|---|
| Catalysis | Co-catalyst in the Wacker process. researchgate.netatomscientific.com |
| Catalyst for chlorination of organic compounds. atomscientific.com | |
| Catalyst in the Deacon process for chlorine production. sarchemlabs.comatomscientific.com | |
| Materials Science | Precursor for Metal-Organic Frameworks (MOFs). researchgate.netmdpi.com |
| Synthesis of copper nanoparticles. sigmaaldrich.com | |
| Other Fields | Blue/green colorant in pyrotechnics. atomscientific.comwikipedia.org |
Historical Context of Copper(II) Chloride Dihydrate Studies
The study of copper chlorides has a history stretching back several centuries. While early chemists worked with various forms of copper chlorides, the specific differentiation and characterization of these compounds evolved over time.
The first preparation of a copper chloride compound, specifically copper(I) chloride, is attributed to Robert Boyle in the mid-17th century. wikipedia.org He produced what he called "rosin of copper" from mercury(II) chloride and copper metal. wikipedia.org It was not until 1799 that Joseph Proust distinguished between the two different chlorides of copper, copper(I) chloride and copper(II) chloride. wikipedia.org
Copper(II) chloride dihydrate itself occurs naturally as the mineral eriochalcite, though it is quite rare. nih.govmelscience.comwikipedia.org Most of the compound used today is produced synthetically. melscience.com Commercial production can be achieved through the direct chlorination of copper at high temperatures or by reacting copper-based materials like copper hydroxide (B78521) or carbonate with hydrochloric acid, followed by crystallization to obtain the dihydrate form. wikipedia.org
A notable event in the scientific history of this compound occurred in 1944. Yevgeny Zavoisky used a crystal of copper(II) chloride dihydrate in his pioneering experiments that led to the first successful detection of electron paramagnetic resonance (EPR) signals, a foundational technique in chemistry and physics for studying materials with unpaired electrons. wikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
copper;dichloride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Cu.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTQRFCYZCXJFQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cl-].[Cl-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CuH4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049564 | |
| Record name | Cupric chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13933-17-0, 10125-13-0 | |
| Record name | Copper, diaquadichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13933-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper(II) chloride, dihydrate (1:2:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013933170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUPRIC CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2QG84156O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Characterization and Spectroscopic Analysis of Copper Ii Chloride Dihydrate and Its Derivatives
Crystallographic Investigations
Single Crystal X-ray Diffraction (SCXRD) is a definitive technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. For copper(II) chloride dihydrate (CuCl₂·2H₂O), SCXRD studies have provided a comprehensive understanding of its solid-state structure, revealing intricate details about its coordination geometry, crystal packing, and the critical role of its water of hydration.
Early and recent SCXRD studies have consistently determined that copper(II) chloride dihydrate crystallizes in the orthorhombic system. wikipedia.org The specific space group is identified as Pbmn (No. 53, a non-standard setting of Pnma). semanticscholar.org This space group imposes certain symmetry constraints on the arrangement of atoms within the unit cell. The copper atom, for instance, occupies a special position along a two-fold axis. researchgate.netmdpi.com
The lattice parameters, which define the dimensions of the unit cell, have been precisely measured. A redetermination study reported the following values at room temperature: a = 7.4141(4) Å, b = 8.0886(5) Å, and c = 3.7458(3) Å, with Z = 2 (two formula units per unit cell). semanticscholar.org More recent low-temperature (100 K) experiments provide slightly different values, reflecting thermal contraction of the lattice.
| Parameter | Value (Room Temp) | Value (100 K) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pbmn | Pmna |
| a (Å) | 7.4141(4) | 7.3731(2) |
| b (Å) | 8.0886(5) | 8.0410(2) |
| c (Å) | 3.7458(3) | 3.7250(1) |
| Volume (ų) | 224.54 | 220.531(11) |
| Z | 2 | 2 |
Data compiled from multiple crystallographic studies. The space group Pmna is an equivalent setting to Pbmn.
SCXRD analysis precisely determines the fractional coordinates (x, y, z) of each atom within the unit cell, which in turn allows for the detailed calculation of bond lengths and angles. The structure of CuCl₂·2H₂O features a central copper(II) ion in a highly distorted octahedral coordination environment. wikipedia.org This distortion is a classic example of the Jahn-Teller effect, common in d⁹ copper(II) compounds. researchgate.netmdpi.com
The coordination sphere of the copper atom is comprised of two water molecules and four chloride ions. wikipedia.org The two water molecules are situated in a trans configuration, forming two short Cu-O bonds. The four chloride ions bridge to adjacent copper centers, creating two short trans Cu-Cl bonds and two significantly longer Cu-Cl bonds that complete the elongated octahedron. researchgate.netmdpi.com This arrangement results in infinite chains of {CuCl₂}∞ layers linked by the coordinating water molecules. researchgate.netmdpi.com
| Atom | x | y | z |
| Cu | 0.0000 | 0.0000 | 0.0000 |
| Cl | 0.23998(20) | 0.3798(4) | 0.0000 |
| O | 0.0000 | 0.2402(5) | 0.0000 |
| H | 0.099(5) | 0.275(7) | 0.064(14) |
Representative atomic positional parameters from a room temperature structure redetermination. arizona.edu
| Bond | Bond Length (Å) at 100 K | Angle | Angle (°) at 100 K |
| Cu–O | 1.933(1) | O–Cu–O | 180.0 |
| Cu–Cl1 (short) | 2.2870(3) | Cl1–Cu–O | 90.0 |
| Cu–Cl1 (long) | 2.9023(3) | Cl1–Cu–Cl1 (short) | 180.0 |
| O–H | 0.97(2) | Cl1–Cu–Cl1 (long) | 91.10(1) |
| H–H | 1.57(3) | Cu–O–H | 110(1) |
| H–O–H | 108(2) |
Selected bond lengths and angles from a low-temperature (100 K) Hirshfeld Atom Refinement study, providing high precision. researchgate.netmdpi.com
Locating hydrogen atoms with high accuracy using X-ray diffraction is challenging because their scattering of X-rays is very weak. While early studies approximated their positions based on geometric considerations or data from other techniques like neutron diffraction, recent advancements have enabled their direct refinement. arizona.eduresearchgate.net
A 2023 study successfully applied a sophisticated method known as Hirshfeld Atom Refinement (HAR), which uses non-spherical atomic scattering factors derived from quantum chemical calculations. researchgate.netmdpi.comopenpolar.no This approach allowed for the precise positional refinement of the water hydrogen atoms from SCXRD data collected at 100 K. researchgate.netmdpi.comresearchgate.net The resulting O–H bond lengths were found to be significantly longer than those reported in previous X-ray experiments and showed excellent agreement with historical data from neutron diffraction, a technique that is much more sensitive to hydrogen positions. researchgate.netmdpi.comresearchgate.net This successful refinement provides a more accurate picture of the hydrogen bonding network within the crystal.
Anisotropic Displacement Parameters (ADPs), often visualized as thermal ellipsoids, describe the magnitude and direction of thermal vibration for each atom in the crystal lattice. Analysis of ADPs provides insight into the dynamic behavior of the structure.
For CuCl₂·2H₂O, recent high-resolution, low-temperature SCXRD studies have, for the first time, reported fully refined ADPs for all atoms, including the hydrogen atoms. researchgate.netmdpi.comresearchgate.net This represents a significant advancement, as previous crystallographic models, including older neutron diffraction studies, did not achieve this level of refinement for the hydrogen atoms. mdpi.com The ability to model the anisotropic displacement of hydrogen provides a more complete and accurate description of the time-averaged atomic positions and the vibrational modes within the crystal lattice.
This insertion leads to the formation of thermodynamically stronger Cu-O bonds. researchgate.netmdpi.com Furthermore, the hydrogen atoms of the coordinated water molecules form a robust network of hydrogen bonds with the chloride ions of adjacent chains. researchgate.netmdpi.com This hydrogen bonding is critical as it links the offset {CuCl₂}∞ layers, resulting in a more stable and elastic three-dimensional lattice compared to the layered structure of anhydrous copper(II) chloride. researchgate.netmdpi.com The hygroscopic nature of the compound and its thermal properties are directly related to the energetic favorability of this hydrated, hydrogen-bonded structure. researchgate.netmdpi.com
Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray Diffraction (PXRD) is a primary analytical technique for the characterization of polycrystalline, solid materials. latech.edu It is instrumental in phase identification, determination of lattice parameters, and assessing sample purity. latech.edu When a beam of X-rays interacts with a crystalline sample, it diffracts in various directions. The resulting diffraction pattern is unique to the specific crystal structure of the material, serving as a fingerprint for its identification. core.ac.uk
The crystalline integrity and phase purity of bulk copper(II) chloride dihydrate are readily confirmed using PXRD. ncl.ac.uk By comparing the experimental diffraction pattern of a synthesized sample with a standard pattern simulated from single-crystal X-ray diffraction data, one can verify the correct phase has been formed and identify the presence of any crystalline impurities. ncl.ac.ukmdpi.com
For copper(II) chloride dihydrate (CuCl₂·2H₂O), specific peaks in the diffraction pattern are characteristic of its crystalline structure. An intense peak observed at a 2Θ angle of approximately 16° is a key identifier for CuCl₂·2H₂O crystals. researchgate.net Other peaks, for instance at 2Θ values of 32° and 39.5°, can also be associated with this compound, particularly in nanoparticle form. researchgate.net The analysis confirms that the crystalline solids recovered from aqueous solutions are indeed hydrated forms of copper(II) chloride. core.ac.uk The comparison of measured PXRD patterns with reference data from crystallographic databases is a standard procedure for phase purity validation. ncl.ac.uk
Table 1: Characteristic PXRD Peaks for Copper(II) Chloride Dihydrate
| 2Θ Angle (°) | Relative Intensity | Significance |
|---|---|---|
| ~16 | Intense | Characteristic peak for CuCl₂·2H₂O crystals researchgate.net |
| ~32 | Medium | Associated with CuCl₂·2H₂O nanoparticles researchgate.net |
| ~39.5 | Medium | Associated with CuCl₂·2H₂O nanoparticles researchgate.net |
PXRD data can also be used to estimate the average size of crystallites in a sample. This is often accomplished using the Scherrer equation, which relates the width of the diffraction peaks to the crystallite size. researchgate.net A fundamental principle is that smaller crystallites produce broader diffraction peaks, while larger, more well-defined crystals produce sharper, narrower peaks. researchgate.net
For instance, studies have shown that bulk particles of copper(II) chloride dihydrate exhibit narrow low-angle peaks (e.g., at 16°), corresponding to crystallite sizes greater than 200 nm. researchgate.net Conversely, nanoparticles of the same compound show significantly broader peaks, which indicates an average crystallite size of less than 20 nm. researchgate.net
Neutron Diffraction for Proton Localization
While X-ray diffraction is powerful for determining the positions of heavier atoms like copper, chlorine, and oxygen, it is less effective for accurately locating hydrogen atoms. arizona.edu Neutron diffraction is a superior technique for this purpose because neutrons are scattered by atomic nuclei, and the scattering length of a proton is comparable to that of heavier nuclei. scispace.commdpi.com
Early neutron diffraction studies on single crystals of copper(II) chloride dihydrate were crucial for precisely determining the positions of the protons (hydrogen atoms) within the water molecules of the crystal lattice. arizona.eduscispace.com This analysis confirmed the geometry of the coordinated water molecules and the hydrogen bonding network within the crystal structure. More recent, advanced refinements using non-spherical atomic scattering factors have further improved the models of hydrogen atom positions and their displacement ellipsoids, yielding O–H bond lengths that are in excellent agreement with legacy neutron diffraction data. mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy techniques are essential for identifying the functional groups and probing the bonding within a molecule. By analyzing how a molecule absorbs infrared radiation, specific vibrational modes corresponding to different bonds can be identified.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining an infrared spectrum of absorption of a solid, liquid, or gas. nsf.govnih.gov An FTIR spectrometer collects high-spectral-resolution data over a wide spectral range, which reveals information about the chemical bonds and molecular structure of a sample. nsf.govmdpi.com
The FTIR spectrum of copper(II) chloride dihydrate displays characteristic absorption bands that confirm the presence of water of hydration and provide information on the metal-ligand bonds. The vibrations associated with the coordinated water molecules are particularly prominent. researchgate.net
Key vibrational modes observed in the spectrum of CuCl₂·2H₂O include:
O-H Stretching: A broad and strong absorption band is typically observed in the region around 3500 cm⁻¹, which is characteristic of the stretching vibrations of the O-H bonds in the water molecules. researchgate.net
H-O-H Bending (Scissors): An absorption band around 1600 cm⁻¹ is assigned to the scissoring or bending mode of the water molecules (H₂O). researchgate.net
OH₂ Rocking and Wagging: Bands of weak to medium intensity can be observed in the lower frequency range, typically between 450 cm⁻¹ and 900 cm⁻¹, which are attributed to the rocking and wagging modes of the coordinated water molecules. researchgate.net
Cu-Cl Stretching: The stretching vibration for the metal-chlorine (M-Cl) bond is expected in the low-frequency range, below 1000 cm⁻¹. researchgate.net Some studies have tentatively attributed broad peaks around 1645 cm⁻¹ and 1967 cm⁻¹ to Cu-Cl stretching vibration modes in CuCl₂·2H₂O. researchgate.net
Table 2: Key FTIR Vibrational Modes for Copper(II) Chloride Dihydrate
| Frequency Range (cm⁻¹) | Assignment | Description |
|---|---|---|
| ~3500 | O-H Stretch | Stretching of hydroxyl groups in water molecules researchgate.net |
| ~1600 | H-O-H Bend (Scissors) | Bending motion of water molecules researchgate.net |
| 650–450 | OH₂ Rocking/Wagging | Rocking and wagging motions of coordinated water researchgate.net |
| Below 1000 | Cu-Cl Stretch | Stretching of the copper-chlorine bond researchgate.net |
Characterization of Cu-Cl and O-H Stretching Bands
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides critical insights into the structural components of copper(II) chloride dihydrate by identifying the characteristic stretching frequencies of its covalent bonds. The IR spectrum of CuCl₂·2H₂O displays distinct absorption bands corresponding to the vibrations of the coordinated water molecules and the copper-chlorine bonds.
| Vibrational Mode | Infrared (IR) Absorption Band (cm⁻¹) |
|---|---|
| O-H Stretching | ~3340 |
| H-O-H Bending (Scissors) | ~1575 |
| Cu-Cl Stretching | ~1129 |
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to IR spectroscopy for probing the vibrational modes of copper(II) chloride dihydrate. This technique is particularly sensitive to the vibrations of the crystal lattice and the symmetric vibrations of the molecule. Studies on eriochalcite, the mineral form of CuCl₂·2H₂O, have identified water librational bands (rocking or twisting motions of the H₂O molecule) at approximately 672 cm⁻¹. researchgate.net
The Raman spectra of copper chloride minerals are characteristically different, allowing for their identification. researchgate.net For instance, in related basic copper chloride minerals, bands attributable to Cu-Cl stretching vibrations are observed, alongside CuO stretching and O-Cu-O bending modes. qut.edu.au This highlights the capability of Raman spectroscopy to elucidate the local coordination environment of the copper ion and the interactions of the chloride and water ligands within the crystal structure. qut.edu.au
Electronic Spectroscopy
UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy
Electronic spectroscopy in the UV-Visible-Near Infrared region is a powerful tool for investigating the electronic structure of transition metal complexes like copper(II) chloride dihydrate. The absorption of light in this region promotes electrons from lower-energy d-orbitals to higher-energy d-orbitals, known as d-d transitions. acs.orgnsf.gov The energy, intensity, and shape of these absorption bands are highly sensitive to the coordination geometry and the nature of the ligands surrounding the Cu(II) ion.
The UV-Vis-NIR spectrum of CuCl₂·2H₂O typically shows a broad absorption peak in the near-IR range, which can extend into the visible red wavelengths. nsf.gov For example, studies of CuCl₂·2H₂O in a deep eutectic solvent have shown distinct absorption bands in the UV-Vis-NIR regions, with temperature variations causing shifts in the NIR band, indicating changes in the copper ion's coordination environment. researchgate.net
The Cu(II) ion has a d⁹ electron configuration, which gives rise to characteristic d-d electronic transitions. acs.org These transitions are formally forbidden by the Laporte selection rule but become partially allowed in non-centrosymmetric environments or through vibronic coupling, resulting in relatively weak, broad absorption bands. libretexts.org
In an aqueous solution, the [Cu(H₂O)₆]²⁺ ion is typically blue and exhibits a broad absorption maximum around 815 nm. nsf.gov The position of this band is a direct measure of the ligand field splitting energy. When chloride ions replace the water ligands, the ligand field changes, causing a shift in the energy of the d-d transitions. For many Cu(II) complexes, these transitions can appear as broad bands or a collection of overlapping bands in the 550-800 nm range. researchgate.net
Copper(II) chloride dihydrate exhibits pronounced solvatochromism, where the color of its solution and its corresponding UV-Vis-NIR spectrum change significantly with the polarity of the solvent. nsf.gov This phenomenon arises because solvent molecules can coordinate with the Cu²⁺ ion, altering the ligand field environment and, consequently, the energy of the d-d transitions. nsf.govwikipedia.org
Dissolving CuCl₂·2H₂O in solvents of decreasing polarity, such as water, isopropanol, and acetone, results in a noticeable color change from blue to green to yellow-green, respectively. nsf.gov This visual change is quantified by a bathochromic (red) shift in the main absorption band in the near-IR region as solvent polarity decreases. nsf.gov This effect is a classic example of negative solvatochromism. nsf.gov The interaction between the solvent and the solute alters the energy gap between the electronic ground and excited states. wikipedia.org
| Solvent | Observed Color | Near-IR Absorption Maximum (λmax) |
|---|---|---|
| Water | Blue | 815 nm |
| Isopropanol | Green | 855 nm |
| Acetone | Yellow-Green | 927 nm |
Magnetic Resonance Spectroscopy
Magnetic resonance techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), provide detailed information about the electronic structure and local environment of atoms within a compound.
Due to the paramagnetic nature of the Cu(II) ion (d⁹ configuration), standard proton or carbon NMR is often challenging. However, NMR of other nuclei can be informative. For instance, ³⁵Cl NMR studies on single crystals of CuCl₂·2H₂O have been conducted to probe the local magnetic environment of the chlorine atoms. These studies measure the orientation dependence of the NMR frequencies to determine the principal axis systems for the electric field gradient and hyperfine field tensors at the chlorine nucleus.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species like Cu(II) complexes. researchgate.netnih.gov The EPR spectrum provides information on the g-tensor and hyperfine coupling constants, which are characteristic of the electronic ground state and the geometry of the copper center. researchgate.netacs.org For Cu(II) compounds, the EPR spectrum can distinguish between different coordination geometries, such as elongated octahedral or trigonal bipyramidal, based on the principal values of the g-tensor. researchgate.netacs.org The d⁹ configuration of Cu²⁺ makes its compounds paramagnetic, rendering EPR a useful tool for structural and mechanistic studies. libretexts.org The geometry of the copper(II) center, whether tetrahedral or axially elongated octahedral, influences the anisotropic nature of the EPR spectra. libretexts.org
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a vital tool for investigating paramagnetic species like Copper(II) complexes, which possess a d9 electron configuration. libretexts.org This technique provides detailed insights into the electronic and geometric structure of the Cu(II) center and the nature of its surrounding ligands. mdpi.com The historical significance of copper(II) chloride dihydrate is notable, as it was used in the first EPR measurements by Yevgeny Zavoisky in 1944. wikipedia.org
The EPR spectra of Cu(II) compounds are typically anisotropic, yielding signals that can be characterized as axial or orthorhombic, which allows for the determination of the coordination geometry. libretexts.org For Cu(II) ions, with a nuclear spin I = 3/2, the hyperfine splitting results in four characteristic lines. libretexts.org
The g-factor in EPR is analogous to the chemical shift in NMR and is sensitive to the electronic structure of the molecule. researchgate.net For many Cu(II) species, the g-factor is anisotropic, meaning its value depends on the orientation of the molecule in the magnetic field. libretexts.org In axially elongated copper complexes, a typical powder EPR spectrum will show distinct parallel (g∥) and perpendicular (g⊥) components. ethz.ch The relationship between these components can provide information about the ground state of the Cu(II) ion. For instance, a dx²-y² ground state in an elongated octahedral geometry is a common observation. researchgate.net
| Complex Geometry | g∥ | g⊥ | Reference |
|---|---|---|---|
| Square Pyramidal | 2.27 – 2.29 | Not specified | csic.es |
| Distorted Square Planar | 2.32 – 2.34 | Not specified | csic.es |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Complexes
While copper(II) itself is paramagnetic, which typically leads to significant broadening and shifting of NMR signals, NMR spectroscopy remains a powerful technique for studying the structure and dynamics of its complexes. huji.ac.ilresearchgate.net The paramagnetic nature of Cu(II) affects both the chemical shift and the relaxation time of nearby nuclei. researchgate.net This effect, however, can be harnessed to obtain structural information, as the broadening is attenuated by 1/r⁶, where r is the internuclear distance. researchgate.net
1H NMR has been employed to study the reactions of copper(II) chloride with various ligands in solution. nih.gov For instance, the interaction of Cu(II) with amino acids and other biological ligands can be monitored by observing the changes in the proton NMR spectra. nih.gov In complexes where Cu(II) is part of a binuclear structure, unusually sharp and hyperfine shifted ligand signals can sometimes be observed, providing detailed structural insights. acs.org
Solid-state NMR (ss-NMR) is particularly useful for characterizing both crystalline and non-crystalline copper(II) complexes. The paramagnetic interaction can shift NMR signals to unconventional chemical shift ranges. nih.gov For example, in a Cu(II)-pyridinecarboxaldehyde complex, 1H resonance signals have been observed at 35 and 43 ppm, and 13C resonances at 230 and 79 ppm due to the paramagnetic effect of the copper ion. nih.gov
| Nucleus | Observed Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| 1H | 35 and 43 | Py–CH(OH)(OCH3) | nih.gov |
| 13C | 230 and 79 | Not specified | nih.gov |
Morphological and Elemental Characterization
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of materials. When applied to copper(II) chloride dihydrate and its derivatives, SEM reveals details about crystal shape, particle size, and surface features. For instance, SEM images of CuCl₂·2H₂O used as a precursor in the synthesis of copper nanostructures show the resulting morphologies, which can be influenced by the presence of different surfactants. researchgate.net In another application, when copper(II) chloride is supported on silica, SEM images show a fine powder with a porous structure, where copper chloride particles are adsorbed onto the silica surface. researchgate.net
Energy Dispersive X-ray (EDX) Spectroscopy
Energy Dispersive X-ray (EDX) spectroscopy, often used in conjunction with SEM, is an analytical technique for the elemental analysis of a sample. wikipedia.orgmee-inc.com It relies on the principle that each element emits a unique set of characteristic X-rays when excited by an electron beam. wikipedia.orglibretexts.org This allows for the qualitative and quantitative determination of the elemental composition of a sample. mee-inc.com In the context of copper(II) chloride dihydrate, EDX can confirm the presence and relative abundance of copper and chlorine. For example, in the synthesis of copper oxide nanoparticles, EDX analysis shows a high-intensity peak for copper, confirming its presence in the final product. nih.gov The presence of copper is typically indicated by K peaks around 8.0 and 8.9 keV and an L peak at approximately 0.85 eV.
Transmission Electron Microscopy (TEM) for Nanomaterials
Transmission Electron Microscopy (TEM) is an indispensable tool for characterizing the size, shape, and internal structure of nanomaterials derived from copper(II) chloride dihydrate. High-resolution TEM (HRTEM) can provide detailed information about the crystalline nature of nanoparticles. For instance, TEM analysis of copper nanoparticles synthesized from copper chloride can reveal a core-shell structure, with a crystalline copper core and an oxide shell. researchgate.netnsf.gov The average size of these nanoparticles can be determined from TEM images, with studies reporting sizes around 6.44 nm and 34 nm. nih.govrsc.org Selected Area Electron Diffraction (SAED) patterns obtained during TEM analysis can confirm the crystalline nature of the synthesized nanoparticles. nih.gov
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is widely used to study the thermal stability and decomposition of materials like copper(II) chloride dihydrate.
The TGA curve of CuCl₂·2H₂O typically shows a multi-step decomposition process. The initial weight loss corresponds to the dehydration of the compound, followed by further decomposition at higher temperatures. cdnsciencepub.com Studies have shown that the decomposition of the dihydrate is the first step, followed by the decomposition of intermediate species. cdnsciencepub.com The thermal decomposition of anhydrous CuCl₂ has also been investigated, with the decomposition temperature being a key parameter for applications such as the copper-chlorine thermochemical cycle for hydrogen production. scholaris.caresearchgate.net TGA curves for copper hydroxide (B78521) gels synthesized from copper(II) chloride show a characteristic pattern with an initial significant weight loss up to 150°C, followed by a smaller loss between 150-180°C.
| Compound | Temperature Range (°C) | Observed Event | Reference |
|---|---|---|---|
| Cu(OH)2 gel from CuCl2 | Up to 150 | Intense weight loss | |
| Cu(OH)2 gel from CuCl2 | 150 - 180 | Smaller weight loss |
Chemical Reactivity and Reaction Mechanisms Involving Copper Ii Chloride Dihydrate
Catalytic Reaction Pathways and Mechanistic Insights
Copper(II) chloride dihydrate is a notable catalyst in numerous organic and industrial processes. researchgate.net Its catalytic activity stems from the ability of the copper(II) ion to act as a Lewis acid and to cycle between different oxidation states.
As a Lewis acid, copper(II) chloride can accept electron pairs, a property that is pivotal for its catalytic role in many organic reactions. patsnap.com It is considered a weak Lewis acid. chemeurope.com This characteristic allows it to activate substrates and facilitate a variety of chemical transformations. For instance, it is employed to promote the hydrolysis of acetonides, a reaction used for the deprotection of diols or aminoalcohols. wikipedia.org Copper(II) salts can play a dual role as both a Lewis acid and an oxidative catalyst in certain reactions. researchgate.net
Some key applications demonstrating its Lewis acidity include:
Deprotection of Acetonides: Facilitates the removal of acetonide protecting groups to regenerate diols. wikipedia.org
Cleavage of Ethers: Used as a catalyst to cleave tetrahydropyranyl (THP) ethers and t-butyldimethylsilyl (TBDMS) ethers. guidechem.com
Hydrolysis of Semicarbazones: Chemoselectively hydrolyzes semicarbazones to yield carbonyl compounds. guidechem.com
Copper(II) chloride dihydrate finds applications in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, the catalyst is in the same phase as the reactants. A prime example is its role as a co-catalyst in the Wacker process for the oxidation of ethylene (B1197577) to acetaldehyde. wikipedia.orgwikipedia.org
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Alumina-supported copper(II) chloride is a fundamental catalyst for ethylene oxychlorination, a key step in the production of vinyl chloride. researchgate.net In this process, C₂H₄, HCl, and O₂ react to form 1,2-dichloroethane (C₂H₄Cl₂), a precursor to vinyl chloride. researchgate.net
| Catalytic Process | Type | Role of Copper(II) Chloride | Industrial Product |
| Wacker Process | Homogeneous | Co-catalyst with Palladium(II) chloride | Acetaldehyde |
| Deacon Process | Heterogeneous | Catalyst | Chlorine |
| Oxychlorination | Heterogeneous | Catalyst | 1,2-dichloroethane (for Vinyl chloride) |
The ability of copper to cycle between its +2 and +1 oxidation states is crucial for its catalytic function in many redox reactions. The Wacker process, an industrial method for producing acetaldehyde from ethylene, is a classic example of this redox cycling. wikipedia.orgnih.gov
In this process, palladium(II) chloride is the primary catalyst that oxidizes ethylene to acetaldehyde, during which Pd(II) is reduced to elemental palladium (Pd(0)). wikipedia.org Copper(II) chloride acts as a co-catalyst to re-oxidize the Pd(0) back to Pd(II), allowing the catalytic cycle to continue. wikipedia.orgwikipedia.org The resulting copper(I) chloride is then re-oxidized back to copper(II) chloride by oxygen from the air, completing the cycle. wikipedia.org
The key reactions in the Wacker process are:
C₂H₄ + PdCl₂ + H₂O → CH₃CHO + Pd + 2HCl
Pd + 2CuCl₂ → PdCl₂ + 2CuCl
2CuCl + ½O₂ + 2HCl → 2CuCl₂ + H₂O
This redox interplay between palladium and copper is fundamental to the efficiency of the Wacker process. nih.gov
Oxidation and Chlorination Reactions
Copper(II) chloride is a mild oxidizing agent. wikipedia.org It can participate in various oxidation and chlorination reactions, often acting as a catalyst.
It is a key catalyst in several industrial chlorination processes:
Deacon Process: This process produces chlorine via the oxidation of hydrogen chloride with oxygen, catalyzed by copper chloride at temperatures of 400–450 °C. wikipedia.org
4HCl + O₂ → 2Cl₂ + 2H₂O
Production of Vinyl Chloride and Dichloromethane: Copper(II) chloride catalyzes the chlorination steps in the manufacturing of these important commodity chemicals. wikipedia.org
Oxychlorination of Ethylene: As mentioned earlier, it is used to produce 1,2-dichloroethane from ethylene, HCl, and oxygen. The mechanism involves a three-step cycle:
Reduction of CuCl₂ to CuCl by ethylene: 2CuCl₂ + C₂H₄ → C₂H₄Cl₂ + 2CuCl
Oxidation of CuCl to an oxychloride: 2CuCl + ½O₂ → Cu₂OCl₂
Re-chlorination with HCl to regenerate the catalyst: Cu₂OCl₂ + 2HCl → 2CuCl₂ + H₂O researchgate.net
Copper(II) chloride can also be reduced to copper(I) chloride by reacting an aqueous solution with sulfur dioxide. wikipedia.org
Coordination and Complexation Chemistry
The copper(II) ion in copper(II) chloride dihydrate readily forms coordination complexes with a variety of ligands. guidechem.com In its solid dihydrate form, the copper center has a highly distorted octahedral geometry, being surrounded by two water ligands and four chloride ligands that bridge to adjacent copper centers. wikipedia.org
When dissolved in water, copper(II) chloride dissociates into the aquated copper(II) ion, [Cu(H₂O)₆]²⁺, which imparts a characteristic blue color to dilute solutions, and chloride ions. patsnap.comwikipedia.org The color of the solution is dependent on the concentration and the presence of additional chloride ions. In concentrated solutions or with an excess of chloride ions (from sources like hydrochloric acid), various chlorocuprate(II) complex ions are formed, such as the red [CuCl₃]⁻ and the yellow or green [CuCl₄]²⁻. chemeurope.comwikipedia.org The combination of these different colored species results in the green appearance of concentrated copper(II) chloride solutions. wikipedia.org
Copper(II) chloride also forms a wide range of coordination complexes with other ligands, such as ammonia (B1221849) (NH₃), pyridine (B92270) (C₅H₅N), and triphenylphosphine oxide ((C₆H₅)₃P=O). patsnap.comwikipedia.org
Examples of Coordination Complexes:
[CuCl₂(C₅H₅N)₂] (tetragonal)
[CuCl₂((C₆H₅)₃P=O)₂] (tetrahedral)
However, interaction with "soft" ligands like phosphines (e.g., triphenylphosphine), iodide, and cyanide can induce the reduction of copper(II) to form copper(I) complexes. wikipedia.org
Reactions in Solution Phase
The reactivity of copper(II) chloride dihydrate in the solution phase is significantly influenced by the nature of the solvent, which can dictate the reaction pathways and the products formed.
The polarity of the solvent plays a crucial role in determining the reaction pathways of copper(II) chloride. nsf.govacs.org As discussed in the context of solvatochromism, different solvents can lead to the formation of distinct copper(II) complex species in solution. nsf.gov The stability of these complexes and their subsequent reactivity are dependent on the solvent's properties.
In organic synthesis, polar solvents like dimethylformamide (DMF) are often used for reactions involving copper(II) chloride, and the presence of salts like lithium chloride can accelerate these reactions. wikipedia.org The choice of solvent can also lead to divergent reaction pathways. For example, in the copper(II)-catalyzed aerobic oxidation of amines, controlling the solvent can selectively produce either imines or nitriles.
A well-documented reaction of copper(II) chloride dihydrate in solution is its conversion to copper(II) oxide (CuO). nsf.govacs.org This can be achieved by reacting a solution of copper(II) chloride dihydrate with a base, such as sodium hydroxide (B78521). wikipedia.orgnsf.gov The reaction proceeds through the initial precipitation of copper(II) hydroxide, which then decomposes to form the more stable copper(II) oxide. chemeurope.com
The gradual formation of CuO can be observed when two equivalents of sodium hydroxide are added to solutions of CuCl₂·2H₂O in various solvents like water, isopropanol, or acetone. nsf.govacs.org The final product in these reactions is consistently identified as copper(II) oxide, which appears as a dark brown or black powder. nsf.govwikipedia.org
Partial hydrolysis of aqueous copper(II) chloride solutions can also occur, leading to the formation of dicopper chloride trihydroxide, Cu₂(OH)₃Cl, a compound used as a fungicide. wikipedia.org
Solid-State Reactions
Copper(II) chloride dihydrate can also participate in reactions in the solid state, often initiated by thermal energy or mechanical grinding.
A notable solid-state reaction is the direct synthesis of copper(II) oxide by grinding copper(II) chloride dihydrate with sodium hydroxide using a mortar and pestle. nsf.govacs.org This method is considered a form of green chemistry as it minimizes the use of solvents. nsf.govacs.org
Thermally, copper(II) chloride dihydrate undergoes decomposition. Upon heating, it first loses its water of hydration at around 100 °C. wikipedia.orgsciencemadness.org At higher temperatures, typically starting around 300-400 °C, the anhydrous copper(II) chloride begins to decompose into copper(I) chloride (CuCl) and chlorine gas (Cl₂). wikipedia.orgscholaris.caresearchgate.net This decomposition is complete at approximately 1000 °C. chemeurope.com
Direct Conversion of Copper(II) Chloride Dihydrate to Copper(II) Oxide
Copper(II) chloride dihydrate (CuCl₂·2H₂O) can be converted to copper(II) oxide (CuO) through several pathways, primarily involving reaction with a base or thermal decomposition.
One common laboratory method involves the reaction of an aqueous solution of copper(II) chloride dihydrate with a base, such as sodium hydroxide (NaOH), to precipitate copper(II) hydroxide (Cu(OH)₂), which is then thermally decomposed to copper(II) oxide. The initial reaction is a precipitation:
CuCl₂(aq) + 2NaOH(aq) → Cu(OH)₂(s) + 2NaCl(aq)
The resulting copper(II) hydroxide is then heated to induce dehydration, yielding copper(II) oxide mrkremerscience.com:
Cu(OH)₂(s) → CuO(s) + H₂O(l)
A more direct conversion can be achieved by reacting copper(II) chloride dihydrate with sodium hydroxide in various solvents or even in a solid-state reaction. acs.orgnsf.gov This method bypasses the isolation of the hydroxide intermediate. The reaction proceeds as follows:
CuCl₂·2H₂O + 2NaOH → CuO + 2NaCl + 3H₂O
The efficiency and speed of this conversion are influenced by the solvent used. For instance, the reaction in acetone is completed more quickly (within 4 hours) compared to isopropanol (around 8 hours) or water (up to 72 hours). nsf.gov A direct solid-state reaction, achieved by grinding the reactants together in a mortar and pestle, also yields copper(II) oxide and is considered a green synthetic method. acs.orgnsf.gov
Table 1: Reaction Yields for CuO Synthesis from CuCl₂·2H₂O with NaOH in Different Solvents
| Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Acetone | ~4 hours | 86.4 | nsf.gov |
| Isopropanol | ~8 hours | 90.1 | nsf.gov |
| Water | ~72 hours | 89.1 | nsf.gov |
Thermal decomposition of copper(II) chloride dihydrate in the air is another pathway. This process is more complex and occurs in stages. Initially, the dihydrate loses its water of crystallization to form anhydrous copper(II) chloride. rsc.orgbrainly.com Upon further heating, the anhydrous salt decomposes. This decomposition can be influenced by the presence of moisture, which can lead to the formation of copper oxychlorides (e.g., Cu₂OCl₂) and ultimately copper(II) oxide. researchgate.net The thermal decomposition of the hydrated chloride involves the loss of water, followed by the loss of halogen to form the copper(I) compound (cuprous chloride, CuCl), which is then oxidized to copper(II) oxide. rsc.org
Impact of Hydration State on Reaction Kinetics
The hydration state of copper(II) chloride—whether it is the dihydrate (CuCl₂·2H₂O) or the anhydrous (CuCl₂) form—significantly influences its physical properties and chemical reactivity. The presence of water molecules within the crystal lattice changes the crystal structure and the coordination environment of the copper ion, which in turn affects reaction kinetics. reddit.com
The anhydrous form is a yellowish-brown powder, while the dihydrate is a blue-green crystalline solid. patsnap.comcupricoxide.comamazingrust.com This color difference arises because the water molecules in the dihydrate act as ligands, altering the d-orbital electronic transitions of the Cu²⁺ ion. acs.orgnsf.gov Anhydrous copper(II) chloride is hygroscopic and will readily absorb moisture from the air to form the dihydrate. amazingrust.com
The conversion between the hydrated and anhydrous forms is a reversible reaction, typically controlled by the addition of water or heat savemyexams.com:
CuCl₂(s) (anhydrous, brown) + 2H₂O(l) ⇌ CuCl₂·2H₂O(s) (dihydrate, blue-green)
In solution-phase reactions, the distinction is less pronounced as both forms dissolve to produce solvated copper ions. However, the initial dissolution rate can differ. In reactions where the surface area of the solid reactant is a limiting factor, the physical form (crystalline dihydrate vs. powdered anhydrous) can impact the reaction rate. For example, studies on the reaction of aqueous copper(II) chloride with aluminum have shown that the reactant's surface area plays a crucial role in the reaction rate, and the hydration state can influence this effective surface area. emerginginvestigators.org
Electrochemical Behavior and Electron Transfer Mechanisms
The electrochemical behavior of copper(II) chloride is characterized by its ability to undergo redox transformations, making it a significant compound in electrochemistry. sarchemlabs.com In aqueous solutions, copper(II) chloride dissociates into Cu²⁺ and Cl⁻ ions. patsnap.com The Cu²⁺ ion can be reduced in a stepwise manner, a process that is stabilized by the presence of chloride ions. scispace.com
The reduction typically occurs in two distinct one-electron steps ias.ac.inyoutube.com:
Cu(II) to Cu(I): Cu²⁺ + e⁻ → Cu⁺
Cu(I) to Cu(0): Cu⁺ + e⁻ → Cu(s)
In chloride-rich solutions, these copper ions form various chloro-complexes, such as [CuCl₃]⁻ and [CuCl₄]²⁻ for Cu(II), and [CuCl₂]⁻ and [CuCl₃]²⁻ for Cu(I). cupricoxide.comnih.gov The specific complex present depends on the chloride concentration, and each redox pair has a unique redox potential. scispace.comacs.org The formation of these complexes, particularly the stabilization of the Cu(I) state by chloride, is key to observing the two-step reduction. scispace.com
Cyclic voltammetry is a common technique used to study this behavior. A typical cyclic voltammogram of copper(II) chloride shows two reduction peaks corresponding to the two electron transfer steps. researchgate.net The first reduction peak corresponds to the Cu(II)/Cu(I) couple, and the second, at a more negative potential, corresponds to the Cu(I)/Cu(0) couple. researchgate.net
Table 2: Redox Reactions in the Electrochemistry of Copper(II) Chloride
| Reaction Step | Half-Reaction | Description | Reference |
|---|---|---|---|
| Reduction 1 | Cu²⁺ + e⁻ → Cu⁺ | Reduction of cupric ion to cuprous ion. | sarchemlabs.comias.ac.in |
| Reduction 2 | Cu⁺ + e⁻ → Cu(s) | Reduction of cuprous ion to solid copper metal. | ias.ac.in |
| Oxidation 1 | Cu(s) → Cu⁺ + e⁻ | Oxidation of solid copper to cuprous ion. | youtube.com |
| Oxidation 2 | Cu⁺ → Cu²⁺ + e⁻ | Oxidation of cuprous ion to cupric ion. | sarchemlabs.com |
The electron transfer mechanism can be complex. In many processes, it is considered an inner-sphere electron transfer, where the chloride ligand can act as a bridge between the copper center and the electrode or another reactant. cmu.edu However, outer-sphere electron transfer mechanisms are also possible. cmu.edu The kinetics of the electron transfer are influenced by the coordination geometry of the copper ions; Cu(II) (a d⁹ ion) often prefers tetragonal or trigonal bipyramidal geometries, while Cu(I) (a d¹⁰ ion) favors tetrahedral or trigonal planar fields. The geometric rearrangement required during the redox process can affect the rate of electron transfer. researchgate.net
Advanced Applications of Copper Ii Chloride Dihydrate in Chemical Synthesis and Materials Science
Catalysis in Organic Synthesis
As a mild Lewis acid and an efficient catalyst, copper(II) chloride dihydrate facilitates a variety of important reactions in organic chemistry, enabling the synthesis of complex molecular architectures with high efficiency. wikipedia.org
Carbon-Carbon Bond Formation (e.g., Biginelli Condensation, Coupling Reactions)
The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis. Copper(II) chloride dihydrate has proven to be an effective catalyst in several key C-C bond-forming reactions.
One prominent example is the Biginelli condensation , a one-pot multicomponent reaction used to synthesize dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic properties. beilstein-journals.orgsigmaaldrich.com Research has demonstrated that commercially available copper(II) chloride dihydrate, in conjunction with a few drops of concentrated hydrochloric acid, serves as a highly efficient and mild Lewis acid catalyst for this reaction. nih.gov This method offers high yields (85-94%) under solvent-free conditions, presenting an eco-friendly "Grindstone Chemistry" approach that works well with a variety of aromatic aldehydes containing either electron-donating or electron-withdrawing groups. nih.gov
The table below illustrates the effectiveness of CuCl₂·2H₂O as a catalyst in the Biginelli reaction with various aldehydes.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 92 |
| 2 | 4-Chlorobenzaldehyde | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 94 |
| 3 | 4-Nitrobenzaldehyde | 5-Ethoxycarbonyl-4-(4-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 90 |
| 4 | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 88 |
| 5 | 3-Hydroxybenzaldehyde | 5-Ethoxycarbonyl-4-(3-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 85 |
Data compiled from studies on Biginelli condensation catalyzed by CuCl₂·2H₂O-HCl. nih.gov
In the realm of coupling reactions , copper(II) chloride is instrumental in oxidative dimerization. For instance, it facilitates the oxidation of phenols, which can be directed to produce either a quinone or a coupled product. nih.govwikipedia.org This process provides a high-yield route to 1,1'-bi-2-naphthol (B31242) (BINOL), a crucial intermediate in the synthesis of the popular chiral ligand BINAP, which is used in asymmetric catalysis. wikipedia.org
Conversion of Oximes to Carbonyl Compounds
Oximes are frequently used to protect or purify carbonyl compounds in multi-step syntheses. chimia.ch The regeneration of the carbonyl group is therefore a critical deprotection step. Copper(II) chloride dihydrate has been identified as an excellent and recoverable promoter for the hydrolysis of oximes back to their corresponding carbonyl compounds (aldehydes and ketones). chimia.ch
This method is noted for being green, efficient, and mild. The optimal conditions involve treating the oxime with 2 molar equivalents of CuCl₂·2H₂O in a refluxing 4:1 mixture of acetonitrile (B52724) and water, achieving high yields of 85–98%. chimia.ch The process is compatible with acid-sensitive groups and avoids the use of toxic reagents. A key advantage is the near-quantitative recovery of the copper salt, which can be precipitated as copper(II) hydroxide (B78521), converted back to the chloride form, and reused without losing efficiency. chimia.ch
Allylation Reactions
Copper-catalyzed allylic substitution is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are valued for their unique regioselectivity, typically favoring the γ-substituted product over the α-substituted isomer, a distinction from well-known palladium-catalyzed systems. While many of these reactions utilize a Cu(I) species in the catalytic cycle, Cu(II) compounds like copper(II) chloride dihydrate can serve as effective precursors or promoters for the reaction. The catalytic cycle is generally understood to involve the coordination of a copper species to the olefin, followed by oxidative addition to form a Cu(III) allyl complex, and subsequent reductive elimination to yield the product.
Free Radical Addition Reactions
Copper(II) chloride is also an effective catalyst for free radical reactions. Specifically, it catalyzes the addition of sulfonyl chlorides to alkenes. nih.govwikipedia.org This reaction proceeds through a radical mechanism to form an α-chlorosulfone, which can then undergo elimination with a base to produce a vinyl sulfone product. nih.gov
Applications in Advanced Catalyst Development
Beyond its direct use, copper(II) chloride dihydrate is a key component in the development of more complex and robust catalytic systems. Alumina-supported CuCl₂ is the foundational catalyst for ethylene (B1197577) oxychlorination, a large-scale industrial process for producing vinyl chloride monomer. Studies have shown that the catalytic cycle involves the reduction of CuCl₂ to CuCl, oxidation to a copper oxychloride, and subsequent re-chlorination to regenerate the active catalyst.
Furthermore, copper(II) ions sourced from precursors like CuCl₂·2H₂O are integral to the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials with high porosity and tunable properties, making them highly attractive for advanced catalysis. Copper-based MOFs have demonstrated exceptional activity in various organic transformations, including click chemistry and oxidation reactions, owing to the accessible and reactive copper sites within their structured frameworks.
Precursor in Materials Science and Nanotechnology
In the fields of materials science and nanotechnology, copper(II) chloride dihydrate serves as a crucial precursor for synthesizing a wide array of nanoscale materials with unique properties and applications.
The synthesis of copper oxide nanoparticles (CuO-NPs) is a well-documented application. Using a chemical precipitation method, copper(II) chloride dihydrate is reacted with sodium hydroxide in an ethanol (B145695) solution to produce highly pure, crystalline, and nano-sized CuO particles. These nanoparticles can also be synthesized via a sol-gel method using CuCl₂·2H₂O as the copper source. CuO-NPs are investigated for various applications, including as catalysts, in heat transfer fluids, and in the development of nanocomposites.
Copper(II) chloride dihydrate is also used to create other types of nanomaterials, as summarized in the table below.
| Nanomaterial | Synthesis Method | Precursors | Potential Applications |
| Copper Oxide (CuO) Nanoparticles | Chemical Precipitation / Sol-Gel | CuCl₂·2H₂O, Sodium Hydroxide | Catalysis, Heat Transfer, Antimicrobial Agents |
| Copper (Cu) Nanocrystals (nanocubes, nanowires) | Aqueous Reduction | CuCl₂·2H₂O, Glucose, HDA | Plasmonics, Electrocatalysis |
| Copper Sulfide (B99878) (Cu₂S) Nanocrystals | Thermal Decomposition | CuCl₂·2H₂O (to form Cu-oleate precursor) | Optoelectronics, Solar Cells |
This table summarizes various nanomaterials synthesized using copper(II) chloride dihydrate as a precursor.
For instance, shape-controlled synthesis of copper nanocrystals, such as single-crystal nanocubes and penta-twinned nanowires, can be achieved by the reduction of CuCl₂ with glucose in the presence of hexadecylamine (B48584) (HDA). Additionally, it is a precursor for creating copper sulfide (Cu₂S) nanocrystals by first forming a copper-oleate complex that is then heated to the target reaction temperature. The choice of precursor can influence the size of the resulting nanoparticles; one study indicated that using CuCl₂ may lead to the formation of smaller CuO NPs compared to other copper salts like copper sulfate (B86663) or copper nitrate (B79036).
Synthesis of Oxide Nanoparticles (CuO)
Copper(II) chloride dihydrate is a widely utilized precursor for the synthesis of copper(II) oxide (CuO) nanoparticles due to its high solubility and reactivity. Various chemical methods have been developed to produce CuO nanoparticles with controlled size and morphology.
One common approach is the chemical precipitation method . In this process, an aqueous solution of copper(II) chloride dihydrate is treated with a precipitating agent, typically a strong base like sodium hydroxide (NaOH), leading to the formation of copper(II) hydroxide (Cu(OH)₂), which upon heating, dehydrates to form CuO nanoparticles. The general reaction can be represented as:
CuCl₂·2H₂O + 2NaOH → Cu(OH)₂ + 2NaCl + 2H₂O Cu(OH)₂ → CuO + H₂O
The final properties of the CuO nanoparticles, such as particle size and crystallinity, are influenced by reaction parameters including precursor concentration, temperature, and pH.
Another prevalent technique is the sol-gel method . This involves the hydrolysis and condensation of a copper precursor, often in an alcoholic solvent, to form a "sol" of colloidal particles. This sol is then gelated and heated to produce the final oxide material. Copper(II) chloride dihydrate can be effectively used in this method to generate uniform CuO nanostructures.
The characteristics of the synthesized CuO nanoparticles are typically investigated using various analytical techniques. X-ray diffraction (XRD) is employed to determine the crystalline structure and average crystallite size. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to observe the morphology and size distribution of the nanoparticles. Energy-dispersive X-ray spectroscopy (EDX) confirms the elemental composition of the material.
| Synthesis Method | Precursors | Typical Particle Size | Characterization Techniques |
| Chemical Precipitation | Copper(II) chloride dihydrate, NaOH | 20-50 nm | XRD, SEM, EDX, FTIR |
| Sol-Gel | Copper(II) chloride dihydrate, Ethanol | 30-60 nm | XRD, SEM, TEM |
| Green Synthesis (Plant Extracts) | Copper(II) chloride dihydrate, Plant extracts | 15-40 nm | UV-Vis, XRD, TEM, FTIR |
This table provides an interactive overview of common methods for synthesizing CuO nanoparticles from copper(II) chloride dihydrate.
Preparation of Nitride and Sulfide Nanomaterials
Copper(II) chloride dihydrate also serves as a key starting material for the synthesis of other important nanomaterials, including copper nitride (Cu₃N) and copper sulfide (CuS).
Copper Nitride (Cu₃N) Nanoparticles: The synthesis of copper nitride nanoparticles from copper(II) chloride dihydrate can be achieved through solvothermal or hydrothermal methods. In a typical solvothermal process, copper(II) chloride dihydrate is reacted with a nitrogen source, such as hydrazine (B178648) (N₂H₄) or ammonia (B1221849) (NH₃), in a sealed vessel at elevated temperatures and pressures. The solvent plays a crucial role in controlling the reaction kinetics and the morphology of the resulting nanoparticles.
Copper Sulfide (CuS) Nanoparticles: Various methods have been developed for the preparation of copper sulfide nanoparticles using copper(II) chloride dihydrate. A common approach is the hydrothermal method, where an aqueous solution of copper(II) chloride dihydrate is reacted with a sulfur source, like thiourea (B124793) (CH₄N₂S) or sodium sulfide (Na₂S), under high temperature and pressure. Microwave-assisted synthesis is another rapid and efficient method. In this technique, a solution containing the copper and sulfur precursors is subjected to microwave irradiation, which accelerates the reaction and promotes the formation of uniform CuS nanoparticles.
| Nanomaterial | Synthesis Method | Key Reagents |
| Copper Nitride (Cu₃N) | Solvothermal/Hydrothermal | Copper(II) chloride dihydrate, Hydrazine/Ammonia |
| Copper Sulfide (CuS) | Hydrothermal | Copper(II) chloride dihydrate, Thiourea/Sodium sulfide |
| Copper Sulfide (CuS) | Microwave-assisted | Copper(II) chloride dihydrate, Thiourea |
This interactive table summarizes the synthesis routes for copper nitride and sulfide nanomaterials using copper(II) chloride dihydrate.
Development of Copper-Based Conductive Materials
Copper(II) chloride dihydrate is an important precursor in the formulation of conductive copper inks, which are a cost-effective alternative to silver-based inks in printed electronics. The process typically involves the chemical reduction of copper(II) chloride dihydrate to produce copper nanoparticles. These nanoparticles are then dispersed in a suitable solvent system along with stabilizers and binders to create a stable ink.
In a typical synthesis, an aqueous solution of copper(II) chloride dihydrate is treated with a reducing agent, such as hydrazine or ascorbic acid, in the presence of a capping agent, like polyvinylpyrrolidone (B124986) (PVP), to control the particle size and prevent agglomeration. The resulting copper nanoparticles are then isolated, purified, and formulated into an ink. The conductivity of the printed patterns depends on the size and purity of the copper nanoparticles, as well as the sintering process used to fuse the particles together.
| Ink Component | Role | Example Materials |
| Copper Precursor | Source of copper nanoparticles | Copper(II) chloride dihydrate |
| Reducing Agent | Reduces Cu(II) to Cu(0) | Hydrazine, Ascorbic acid |
| Capping Agent/Stabilizer | Controls particle growth and prevents aggregation | Polyvinylpyrrolidone (PVP) |
| Solvent | Disperses nanoparticles and other components | Water, Ethylene glycol |
This interactive table outlines the key components in the formulation of conductive copper inks derived from copper(II) chloride dihydrate.
Role in Analytical Chemistry Methodologies
Copper(II) chloride dihydrate finds application in various qualitative and quantitative analytical methods due to its distinct chemical properties.
Reagent in Qualitative and Quantitative Analysis
In qualitative analysis , copper(II) chloride can be used to detect the presence of certain reducing agents. The blue-green color of the Cu(II) ion in solution will change upon reduction to the colorless Cu(I) ion or the reddish-brown copper metal.
In quantitative analysis , copper(II) chloride is a key component in certain titrimetric and spectrophotometric methods. For instance, it is involved in the iodometric titration for the determination of copper content. In this method, iodide ions are added to a solution of Cu(II), which oxidizes the iodide to iodine, and the liberated iodine is then titrated with a standard solution of sodium thiosulfate.
Furthermore, copper(II) chloride reacts with thiocyanate (B1210189) ions (SCN⁻) to form a black precipitate of copper(II) thiocyanate (Cu(SCN)₂), a reaction that can be utilized for the gravimetric or spectrophotometric determination of thiocyanate.
Electrochemical Detection of Ions (e.g., Chloride Ions)
While copper(II) chloride dihydrate itself is not typically the primary sensing material on an electrode, it serves as a crucial precursor for creating modified electrodes used in the electrochemical detection of ions. For example, copper(II) complexes, synthesized from copper(II) chloride dihydrate, can be immobilized on an electrode surface. These modified electrodes can then be used for the sensitive and selective detection of ions like chloride through techniques such as cyclic voltammetry. The interaction between the immobilized copper complex and the target ion results in a measurable change in the electrochemical signal.
Applications in Inorganic Synthesis
Copper(II) chloride dihydrate is a valuable starting material for the synthesis of a variety of other inorganic compounds.
A significant application is the synthesis of copper(I) chloride (CuCl) . This can be achieved by the reduction of an aqueous solution of copper(II) chloride with a suitable reducing agent, such as sulfur dioxide or a metal like copper itself.
2CuCl₂ + SO₂ + 2H₂O → 2CuCl + H₂SO₄ + 2HCl
It is also used in the preparation of copper(I) cyanide (CuCN) . A common laboratory method involves the reaction of a copper(II) salt with an alkali metal cyanide, where the copper(II) is first reduced to copper(I) by the cyanide, which is itself oxidized to cyanogen. However, safer methods employ a separate reducing agent.
Copper(II) chloride dihydrate is also a common precursor for the synthesis of a wide range of coordination compounds . By reacting it with various ligands such as ammonia, pyridine (B92270), or substituted carboxylic acids, a vast library of copper(II) complexes with diverse structures and properties can be prepared. These complexes have applications in catalysis, materials science, and as models for biological systems.
Furthermore, it can be used in the synthesis of mixed metal oxides like copper chromite (CuCr₂O₄) , a useful catalyst in various organic reactions. While not the most common precursor, it can be used in certain precipitation methods to generate the catalyst precursor.
Theoretical and Computational Investigations of Copper Ii Chloride Dihydrate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For copper(II) chloride dihydrate, DFT calculations are instrumental in understanding its geometry, electronic properties, and spectroscopic features.
The crystal structure of copper(II) chloride dihydrate consists of polymeric chains of square planar [CuCl₂(H₂O)₂] units, which are further linked by weaker axial Cu-Cl interactions to create a distorted octahedral geometry around each copper center. Experimental techniques like X-ray and neutron diffraction have precisely determined the atomic positions and bond lengths. arizona.edumdpi.com DFT calculations begin with these experimental coordinates, and a geometry optimization is performed to find the minimum energy structure, which can then be compared back to the experimental data to validate the accuracy of the computational method.
The electronic structure of the copper(II) ion, with its d⁹ electron configuration, leads to a pseudo-Jahn-Teller elongation, resulting in two short equatorial Cu-O bonds and two short equatorial Cu-Cl bonds, with two significantly longer axial Cu-Cl bonds. mdpi.com This distortion is a key feature of its coordination chemistry. DFT calculations can model this effect and analyze the molecular orbitals to understand the nature of the Cu-Cl and Cu-O bonds.
Table 1: Selected Experimental Geometric Parameters for Copper(II) Chloride Dihydrate
| Parameter | Bond/Angle | Distance (Å) / Angle (°) | Source |
|---|---|---|---|
| Bond Length | Cu-O (equatorial) | 1.9420(9) | mdpi.com |
| Bond Length | Cu-Cl (equatorial) | 2.2781(14) | arizona.edu |
| Bond Length | Cu-Cl (axial) | 2.9023(3) | mdpi.com |
| Bond Length | O-H | 0.82(4) | arizona.edu |
| Bond Angle | Cl(eq)-Cu-O(eq) | 90.0 | arizona.edu |
| Bond Angle | O(eq)-Cu-O(eq) | 180.0 | arizona.edu |
| Bond Angle | Cl(ax)-Cu-Cl(ax) | 91.10(1) | mdpi.com |
| Bond Angle | H-O-H | 139(6) | arizona.edu |
This table presents experimental data that serves as a benchmark for DFT geometry optimizations.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful experimental method for probing the structural characteristics of a compound. The thermal transition of copper(II) chloride dihydrate to its anhydrous form can be monitored by Raman spectroscopy, which is sensitive to changes in the vibrational modes of the crystal lattice. mdpi.com However, assigning the specific atomic motions corresponding to each observed vibrational band can be complex.
DFT calculations provide a solution by predicting the vibrational frequencies and their corresponding normal modes. acs.orgmdpi.com By comparing the calculated spectrum with the experimental one, a reliable assignment of the spectral bands can be achieved. For copper(II) chloride dihydrate, these calculations can distinguish between different types of vibrations.
Table 2: Representative Vibrational Modes for Copper(II) Chloride Dihydrate and Their Typical Spectral Regions
| Vibrational Mode | Description | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| O-H stretching | Symmetric and asymmetric stretching of water molecules. | 3000 - 3600 |
| H-O-H bending | Bending (scissoring) motion of water molecules. | 1600 - 1650 |
| Water librations | Rocking, wagging, and twisting motions of coordinated water. | 400 - 800 |
| Cu-O stretching | Stretching of the copper-oxygen bonds. | 300 - 500 |
| Cu-Cl stretching | Stretching of the copper-chlorine bonds. | 200 - 400 |
This table outlines the types of vibrations that can be assigned using DFT calculations to interpret experimental IR and Raman spectra.
The presence of unpaired electrons in the 3d orbital of the Cu(II) ions makes copper(II) chloride dihydrate a paramagnetic material. mdpi.com The close proximity of these ions within the crystal lattice allows for magnetic exchange interactions to be mediated through the bridging chloride ligands. These interactions determine the bulk magnetic properties of the material.
Theoretical calculations, particularly using the broken-symmetry DFT (BS-DFT) approach, are employed to model these magnetic interactions. researchgate.netnih.gov This method can predict the magnetic exchange coupling constant, J, which quantifies the strength and nature of the interaction. A negative J value indicates antiferromagnetic coupling (spins align antiparallel), while a positive value indicates ferromagnetic coupling (spins align parallel). These theoretical predictions are crucial for interpreting experimental magnetic susceptibility data. colab.ws
Molecular Dynamics Simulations (Potential for future research)
Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules. While MD simulations have been used to study the hydration and dynamics of copper(II) ions in aqueous solutions, their application to the solid-state crystal structure of copper(II) chloride dihydrate is a promising avenue for future research. researchgate.net
Potential applications of MD simulations for this compound could include:
Dehydration Mechanisms: Simulating the process of water loss from the crystal lattice upon heating to understand the structural transformations and kinetics at an atomic level.
Thermal Properties: Calculating thermal expansion coefficients and heat capacity.
Phase Transitions: Investigating the dynamics of structural phase transitions under varying temperature and pressure.
Ion Transport: Modeling the diffusion of ions within the crystal lattice, which could be relevant for applications in solid-state electrolytes.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. researchgate.netresearchgate.net The Hirshfeld surface is a mapped surface around a molecule that provides a visual representation of its intermolecular contacts.
In the crystal structure of copper(II) chloride dihydrate, the dominant intermolecular forces are the hydrogen bonds between the hydrogen atoms of the coordinated water molecules (donors) and the chloride ions of adjacent polymeric chains (acceptors). mdpi.com A Hirshfeld surface analysis would allow for the quantitative decomposition of the crystal packing into contributions from these different interactions. The associated 2D fingerprint plots provide a summary of the intermolecular contacts, showing the proportion of the Hirshfeld surface involved in each type of contact. nih.goviucr.org
Table 3: Primary Intermolecular Contacts in Copper(II) Chloride Dihydrate Quantifiable by Hirshfeld Surface Analysis
| Contact Type | Description | Expected Contribution |
|---|---|---|
| O-H···Cl | Hydrogen bonding between water ligands and chloride ions. | Major |
| H···H | Contacts between hydrogen atoms of adjacent water molecules. | Significant |
| Cl···Cl | Contacts between chloride ions. | Minor |
| H···Cl | General contacts between hydrogen and chlorine atoms. | Significant |
This table lists the key intermolecular interactions that define the three-dimensional crystal packing, which can be quantified using Hirshfeld analysis.
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling, primarily using DFT, is a powerful method for elucidating the detailed mechanisms of chemical reactions. For copper(II) chloride dihydrate, this approach can be used to study the reactions where it acts as a precursor or reagent. scirp.orgnih.govrsc.org
Modeling can provide insights into:
Ligand Substitution Reactions: The step-by-step mechanism by which the coordinated water molecules are replaced by other ligands to form new coordination complexes. This involves calculating the energies of reactants, products, intermediates, and transition states to map the reaction pathway.
Dissolution Processes: The initial interactions and coordination changes that occur when the solid dissolves in different solvents.
Catalytic Cycles: If used as a catalyst or catalyst precursor, modeling can help identify the active catalytic species and map out the elementary steps of the catalytic cycle.
By calculating the potential energy surface for a given reaction, quantum chemical models can predict reaction rates and provide a fundamental understanding of the factors controlling chemical reactivity.
Future Research Directions and Emerging Trends for Copper Ii Chloride Dihydrate
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
Traditional synthesis methods for copper(II) chloride dihydrate often involve the reaction of copper metal, copper oxide, or copper carbonate with strong acids like hydrochloric acid, sometimes in the presence of oxidizing agents like nitric acid or hydrogen peroxide. wordpress.commelscience.comstuba.sk While effective, these routes can be energy-intensive and generate hazardous byproducts. guidechem.com The future of CuCl₂·2H₂O synthesis is increasingly geared towards green chemistry principles, aiming to reduce environmental impact and improve efficiency.
An emerging area of interest is the utilization of waste streams as starting materials. For instance, methods using etching waste liquid from the electronics industry not only provide a cost-effective source of copper but also address waste management challenges, eliminating environmental pollution. guidechem.com Another approach involves mechanochemistry, such as the "Grindstone Chemistry Technique," which can facilitate reactions under solvent-free conditions, significantly reducing waste and energy consumption. researchgate.net
Future research will likely focus on:
Solvent-free reactions: Expanding the use of solid-state or mechanochemical methods to minimize or eliminate the need for hazardous solvents.
Benign starting materials: Investigating pathways that utilize more environmentally friendly precursors and reagents.
Circular economy principles: Innovating methods to recycle and reuse copper from industrial waste, aligning with a circular economy model. guidechem.com
Table 1: Comparison of Synthetic Approaches for Copper(II) Chloride Dihydrate
| Method | Starting Materials | Key Features | Environmental Considerations |
|---|---|---|---|
| Conventional Acid Digestion | Copper Oxide, Hydrochloric Acid | Well-established, high purity product. guidechem.com | High cost, use of corrosive acids. guidechem.com |
| Oxidative Dissolution | Copper, Hydrochloric Acid, Hydrogen Peroxide | Relatively straightforward laboratory synthesis. wordpress.com | Use of a strong oxidizing agent. |
| From Waste Etching Liquid | Industrial Waste Stream | Utilizes waste resources, reduces pollution. guidechem.com | Requires purification of the initial waste stream. |
| Mechanochemistry | (e.g., Copper compounds, HCl source) | Solvent-free, energy-efficient. researchgate.net | Scalability for industrial production needs further research. |
Development of Advanced In-Situ Characterization Techniques
Understanding how a catalyst functions in real-time is crucial for improving its performance. Traditional characterization methods often study the catalyst before or after a reaction, providing limited insight into the dynamic changes that occur under operational conditions. eolss.net The development and application of advanced in-situ and operando techniques are revolutionizing the study of copper(II) chloride dihydrate-based systems.
These techniques allow researchers to observe the catalyst's structural and electronic properties as the reaction happens. eolss.net For example, in-situ X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) can track changes in the oxidation state of copper (e.g., Cu²⁺, Cu¹⁺, Cu⁰) and the crystalline structure of the catalyst during a reaction. researchgate.net In-situ Raman spectroscopy has been used to monitor the thermal behavior and phase transitions of CuCl₂·2H₂O. mdpi.com
Future directions in this area include:
Correlative Spectroscopy: Combining multiple in-situ techniques to obtain a more complete picture of the catalyst's behavior.
High-Resolution Imaging: Using advanced microscopy to visualize the active sites on the catalyst surface with near-atomic resolution under reaction conditions. eolss.net
Probing Reaction Intermediates: Developing methods with higher sensitivity to detect and identify transient chemical species that are key to understanding reaction mechanisms. eolss.netshu.edu.cn
These advanced characterization methods are essential for establishing clear structure-activity relationships, which are critical for the rational design of more efficient catalysts. eolss.net
Discovery of New Catalytic Transformations and Improved Efficiencies
Copper(II) chloride is a well-established catalyst in a variety of organic reactions, including oxidation processes like the conversion of alcohols to aldehydes and ketones, and the Wacker process. sarchemlabs.comresearchgate.net It is also effective in oxidative coupling reactions and for the cleavage of certain protecting groups in organic synthesis. researchgate.net The future of catalysis with CuCl₂·2H₂O lies in discovering entirely new chemical transformations and significantly enhancing the efficiency and selectivity of known ones.
A major emerging application is in the field of electrochemical CO₂ reduction (e-CO₂R). Copper-based catalysts are unique in their ability to convert CO₂ into valuable multi-carbon (C₂+) products like ethylene (B1197577) and ethanol (B145695). nih.goved.ac.uk Research is focused on designing CuCl₂-derived catalyst systems that can perform this conversion with high selectivity and energy efficiency, addressing both climate change and the need for sustainable chemical production. rsc.orgucdavis.edu
Key research trends in catalysis include:
Asymmetric Catalysis: Developing chiral copper complexes derived from CuCl₂ to synthesize enantiomerically pure compounds, which are vital for the pharmaceutical industry. mit.edu
C-H Activation: Exploring the use of copper catalysts to directly functionalize carbon-hydrogen bonds, offering more efficient and atom-economical synthetic routes.
Improving Selectivity: Fine-tuning catalyst design to favor the formation of a single desired product, minimizing waste and simplifying purification. researchgate.net For example, in CO₂ reduction, enhancing the selectivity for C₂H₄ over CH₄ is a major goal. researchgate.net
Reusable Catalysts: Immobilizing copper species on solid supports, such as chitosan-based films, to create robust and reusable catalysts that are easily separated from the reaction mixture. sigmaaldrich.com
Table 2: Selected Catalytic Applications of Copper(II) Chloride
| Reaction Type | Example | Significance |
|---|---|---|
| Oxidation | Conversion of alcohols to aldehydes/ketones. sarchemlabs.com | Fundamental transformation in organic synthesis. |
| Protecting Group Cleavage | Deprotection of t-butyldimethylsilyl (TBDMS) ethers. | Important step in multi-step organic synthesis. |
| Multicomponent Reactions | Biginelli condensation for dihydropyrimidinones. researchgate.net | Efficient synthesis of biologically active molecules. |
| CO₂ Electroreduction | Conversion of CO₂ to ethylene and ethanol. ed.ac.uk | Potential for sustainable fuel and chemical production. |
Engineering of Hybrid Materials and Nanocomposites
The properties of copper(II) chloride dihydrate can be significantly enhanced by incorporating it into larger material architectures. The engineering of hybrid materials and nanocomposites is a rapidly growing field that combines CuCl₂·2H₂O with polymers, metal-organic frameworks (MOFs), or other nanomaterials to create synergistic functionalities. sarchemlabs.com
For example, researchers have developed flexible, conductive nanocomposites by polymerizing polypyrrole on a bacterial nanocellulose scaffold using CuCl₂·2H₂O as both the oxidizing agent and a functional conducting component. researchgate.net In another application, photosensitive composite films have been created by embedding copper(II) chloride in a polymethylmethacrylate (PMMA) polymer matrix. researchgate.net The development of hybrid layered perovskites incorporating copper chloride also opens up possibilities for new electronic and magnetic materials. nih.gov
Future research is expected to focus on:
Multifunctional Materials: Designing composites that combine the catalytic activity of copper with the mechanical, optical, or conductive properties of a host matrix.
Sensor Applications: Creating hybrid materials where changes in the coordination environment of the copper ions upon exposure to an analyte lead to a detectable optical or electrical signal. researchgate.net
Advanced Catalysis: Using porous materials like MOFs or zeolites to encapsulate copper chloride species, creating highly active and selective catalysts with well-defined active sites.
Energy Storage: Exploring the use of copper chloride-based nanocomposites as components in next-generation batteries or supercapacitors. sarchemlabs.com
Integration of Computational and Experimental Methodologies for Rational Design
The traditional trial-and-error approach to catalyst and materials discovery is gradually being replaced by a more predictive, rational design strategy. This modern approach relies on the powerful integration of computational modeling and experimental validation. nih.gov
Computational methods, particularly Density Functional Theory (DFT), allow scientists to model catalytic reactions at the atomic level. rsc.orgmdpi.com They can be used to:
Predict Reaction Mechanisms: Elucidate the step-by-step pathway of a reaction and identify the rate-limiting step. mit.edu
Identify Active Sites: Determine the specific atomic arrangement responsible for a material's catalytic activity. rsc.org
Screen Potential Catalysts: Computationally evaluate the potential performance of numerous candidate materials before committing to their synthesis in the lab, saving time and resources. nih.gov
Refine Structural Data: Combine DFT calculations with experimental data from techniques like X-ray diffraction to achieve a more accurate understanding of a compound's structure, as has been done for CuCl₂·2H₂O itself. mdpi.com
This synergistic loop—where computational predictions guide experimental work, and experimental results provide feedback to refine computational models—is accelerating the pace of discovery. The rational design of copper-based catalysts for complex reactions like CO₂ electroreduction is a prime example of this integrated approach, helping researchers understand how to tune the catalyst structure to favor the formation of specific high-value products. nih.govrsc.org
Q & A
Basic Research Questions
Q. How can I synthesize copper(II) chloride dihydrate (CuCl₂·2H₂O) with high purity for laboratory use?
- Methodology : Anhydrous CuCl₂ is typically synthesized by passing chlorine gas over heated metallic copper at ~300°C. The dihydrate form is obtained by dissolving anhydrous CuCl₂ in deionized water and crystallizing it under controlled evaporation at 20–25°C. The process requires inert gas purging (e.g., nitrogen) to prevent oxidation and contamination .
- Quality Control : Verify purity via X-ray diffraction (XRD) to confirm the orthorhombic crystal structure and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal impurities .
Q. What is the most reliable method to determine the water of hydration in CuCl₂·2H₂O?
- Methodology : Use thermogravimetric analysis (TGA) to measure mass loss upon heating. The dihydrate loses two water molecules at ~100°C, followed by decomposition of anhydrous CuCl₂ at higher temperatures. Complementary differential scanning calorimetry (DSC) can identify phase transitions and validate hydration states .
- Validation : Compare observed mass loss (theoretical: ~21.1%) with experimental results. Replicate trials under controlled humidity to minimize environmental interference .
Advanced Research Questions
Q. How can I resolve discrepancies in reported thermal decomposition temperatures for CuCl₂·2H₂O?
- Analysis : Discrepancies (e.g., dehydration at 100°C vs. 200°C) may arise from differences in sample preparation (e.g., particle size, hydration history) or analytical conditions (heating rate, atmosphere). Impurities like adsorbed moisture or residual solvents can also alter decomposition pathways .
- Methodology : Perform TGA-DSC under inert atmospheres (argon/nitrogen) to isolate thermal events. Couple with evolved gas analysis (EGA) to detect HCl or Cl₂ emissions, which indicate side reactions .
Q. What strategies are effective for resolving crystal structure disorder in hydrated copper chloride complexes?
- Challenges : Hydration water molecules often exhibit positional disorder, complicating crystallographic refinement.
- Methodology : Use single-crystal X-ray diffraction at low temperatures (e.g., 150 K) to reduce thermal motion artifacts. Employ the SHELX suite for refinement, leveraging constraints for water occupancy and hydrogen bonding. Validate with Hirshfeld surface analysis to map intermolecular interactions .
Q. How can I mitigate the formation of toxic byproducts (e.g., HCl gas) during high-temperature reactions involving CuCl₂·2Hydrate?
- Safety Protocols : Conduct reactions in fume hoods with scrubbers to neutralize HCl emissions. Use sealed reactors with pressure relief valves. Monitor gas evolution via real-time Fourier-transform infrared spectroscopy (FTIR) .
- Material Compatibility : Avoid metal catalysts (e.g., aluminum) that react exothermically with CuCl₂. Substitute with glass or PTFE-lined apparatus .
Contradictions and Validation
- Density Variations : Reported densities range from 2.51 g/cm³ (dihydrate) to 3.386 g/cm³ (anhydrous). These differences arise from hydration state and crystallographic packing. Confirm via pycnometry or XRD-derived unit cell parameters .
- CAS Registry Ambiguities : Multiple CAS numbers (e.g., 10125-13-0 for dihydrate vs. 7447-39-4 for anhydrous) require careful verification during literature reviews to avoid misidentification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
